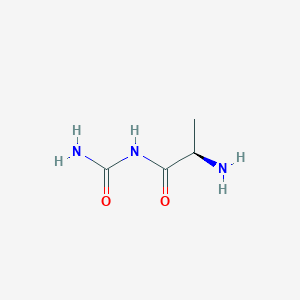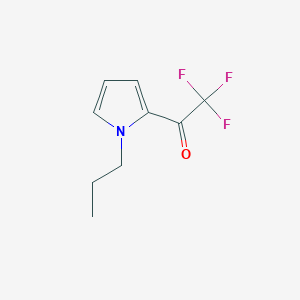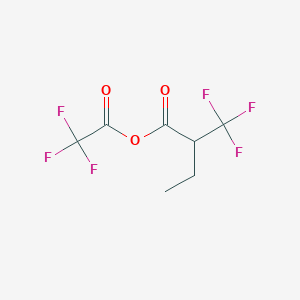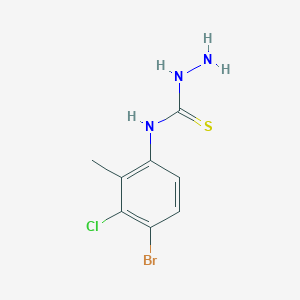
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, chlorine, and a thiosemicarbazide group attached to a methylphenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide typically involves the reaction of 4-bromo-3-chloro-2-methylphenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to achieve the desired quality.
化学反応の分析
Types of Reactions: 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiosemicarbazide group to other functional groups.
Substitution: Halogen atoms (bromine and chlorine) on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or agrochemicals.
Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide involves its interaction with molecular targets and pathways within biological systems. The thiosemicarbazide group can form strong interactions with various enzymes or receptors, potentially inhibiting their activity. Additionally, the presence of halogen atoms may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
- 4-Bromo-3-chloro-2-methylphenyl isothiocyanate
- 4-Bromo-3-chloro-2-methylphenyl hydrazine
- 4-Bromo-3-chloro-2-methylphenyl methyl sulfide
Comparison: Compared to these similar compounds, 4-(4-Bromo-3-chloro-2-methylphenyl)-thiosemicarbazide is unique due to the presence of the thiosemicarbazide group, which imparts distinct reactivity and potential biological activity. The combination of bromine, chlorine, and the thiosemicarbazide moiety makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H9BrClN3S |
|---|---|
分子量 |
294.60 g/mol |
IUPAC名 |
1-amino-3-(4-bromo-3-chloro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrClN3S/c1-4-6(12-8(14)13-11)3-2-5(9)7(4)10/h2-3H,11H2,1H3,(H2,12,13,14) |
InChIキー |
UPMSEDHDCBCAFY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


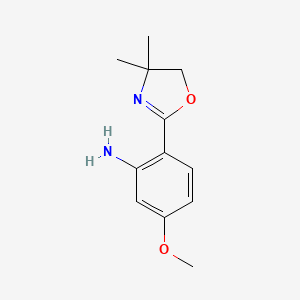
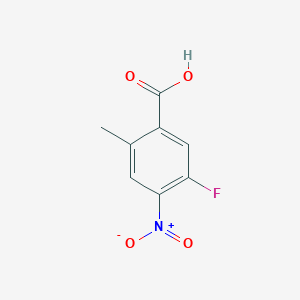
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12862521.png)
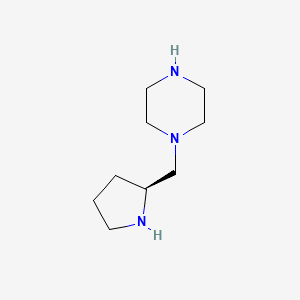
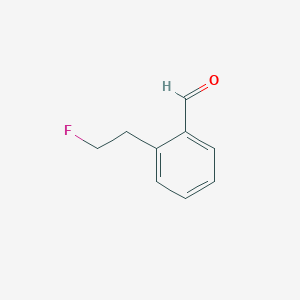
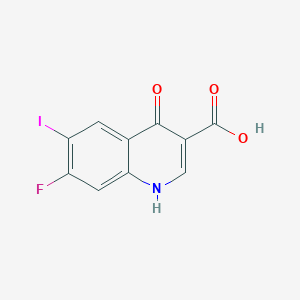
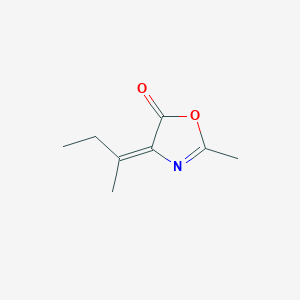
![(3'-Chloro-5'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12862553.png)
